molecular formula C23H20F3N5O2 B1679683 PF-04457845 CAS No. 1020315-31-4

PF-04457845

Número de catálogo: B1679683
Número CAS: 1020315-31-4
Peso molecular: 455.4 g/mol
Clave InChI: BATCTBJIJJEPHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PF-04457845 involucra múltiples pasos, comenzando con la preparación de las estructuras centrales de piridazinilo y piperidina. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Las consideraciones clave incluyen:

Análisis De Reacciones Químicas

Tipos de reacciones

PF-04457845 experimenta varios tipos de reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden usarse para investigación y desarrollo adicionales .

Aplicaciones Científicas De Investigación

PF-04457845 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

    Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de FAAH y sus efectos en la señalización endocannabinoide.

    Biología: Investigado por su papel en la modulación de procesos fisiológicos como el dolor, el estado de ánimo y el apetito.

    Medicina: Explorado como un posible agente terapéutico para afecciones como el dolor, la inflamación y el trastorno de estrés postraumático (TEPT).

    Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al sistema endocannabinoide .

Mecanismo De Acción

PF-04457845 ejerce sus efectos inhibiendo la enzima FAAH. Esta inhibición evita la degradación de endocannabinoides como la anandamida, lo que lleva a niveles elevados de estas moléculas de señalización. Los niveles elevados de endocannabinoides dan como resultado una mayor activación de los receptores cannabinoides, que están involucrados en varios procesos fisiológicos. El compuesto actúa como un inhibidor covalente, formando un enlace estable con el sitio activo de FAAH, bloqueando así su actividad .

Comparación Con Compuestos Similares

PF-04457845 es único en su alta potencia y selectividad para FAAH en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

This compound destaca por su excepcional selectividad y eficacia in vivo, lo que lo convierte en un candidato prometedor para su desarrollo e investigación adicionales .

Actividad Biológica

PF-04457845 is a potent and selective irreversible inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme involved in the metabolism of endocannabinoids and other fatty acid amides. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection, without the psychoactive effects commonly associated with cannabinoids.

Chemical Structure and Properties

  • Chemical Name: N-3-Pyridazinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylene]-1-piperidinecarboxamide
  • IC50: 7.2 nM (indicating high potency)
  • Mechanism of Action: Irreversibly binds to the catalytic serine residue of FAAH, leading to enzyme inhibition through carbamylation.

Mechanistic Insights

This compound exhibits a time-dependent inhibition mechanism, characterized by its ability to covalently modify the FAAH enzyme. Studies have demonstrated that it effectively increases levels of endogenous fatty acid amides, such as anandamide, which are involved in pain modulation and other physiological processes .

Pharmacological Effects

  • Analgesic Properties:
    • This compound has shown significant antinociceptive effects in various animal models:
      • Inflammatory pain models (e.g., complete Freund's adjuvant-induced pain).
      • Chronic non-inflammatory pain models.
    • The compound's efficacy is closely linked to its ability to elevate fatty acid amide levels, which correlate with reduced pain sensitivity .
  • Cognitive Effects:
    • Clinical studies indicate that this compound does not impair cognitive function, a common concern with traditional analgesics and cannabinoids .
  • Safety Profile:
    • In human trials, this compound was well tolerated with minimal adverse effects reported. The maximum tolerated dose was determined based on preclinical safety assessments .

Case Studies

Several studies have evaluated the pharmacological profile of this compound:

  • Study 1: A double-blind, placebo-controlled trial involving healthy volunteers assessed pharmacokinetics and tolerability. Results indicated that a single dose could achieve nearly complete FAAH inhibition without significant side effects .
  • Study 2: A study on rats demonstrated that this compound effectively reduced pain responses in both acute and chronic pain scenarios, reinforcing its potential as a therapeutic agent for pain management .

Data Table: Summary of Key Findings

Study TypeModel UsedKey Findings
Double-Blind TrialHealthy VolunteersWell tolerated; no cognitive impairment reported
Animal StudyRat Models (Inflammatory Pain)Significant reduction in pain response
Mechanistic StudyIn Vitro FAAH ActivityIC50 = 7.2 nM; irreversible FAAH inhibition
Pharmacokinetic StudyHuman SubjectsAchieved >97% FAAH inhibition with once daily dosing

Propiedades

IUPAC Name

N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATCTBJIJJEPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144539
Record name PF-04457845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020315-31-4
Record name PF 04457845
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020315-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF-04457845
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020315314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04457845
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04457845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04457845
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4C81M8YYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-(3-Piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine hydrochloride (500 mg, 1.35 mmol, from Example 1, Step 5), ethyl pyridazin-3-ylcarbamate (248 mg, 1.48 mmol, prepared according to the procedure described in Synthesis, 1997, 1189-1194 from 3-aminopyridazine) and triethylamine (0.376 mL, 2.7 mmol) were combined in acetonitrile (4.5 mL) and heated in a microwave at 180° C. for 40 minutes. The reaction mixture was cooled to rt and concentrated to form a residue. The residue was purified by silica gel chromatography (50-100% EtOAc in CH2Cl2) to provide the title compound (340 mg). MS (APCI 10 V) AP+ 456.2, 376.2, 335.2; 1H NMR (400 MHz, CD3OD) δ ppm 2.54 (dt, J=50.71, 5.84 Hz, 4H) 3.64 (dt, J=36.50, 5.84 Hz, 4H) 6.47 (s, 1H) 6.96-7.07 (m, 2H) 7.08-7.20 (m, 2H) 7.40 (td, J=7.72, 0.52 Hz, 1H) 7.59 (dd, J=9.13, 4.62 Hz, 1H) 8.08 (dd, J=8.67, 2.68 Hz, 1H) 8.13 (d, J=8.92 Hz, 1H) 8.43 (dt, J=1.79, 0.81 Hz, 1H) 8.79 (d, J=4.19 Hz, 1H).
Name
2-(3-Piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.376 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2-(3-piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine, hydrochloride (37.1 g, 0.10 mol, see Example 1b, step 5) and phenyl pyridazin-3-ylcarbamate (21.5 g, 0.10 mol, see Example 39, steps 1 and 2) in acetonitrile (400 mL) was added dropwise diisopropylethyl amine (25.8 g, 0.20 mol). A solution formed after 2 h of stirring. The slightly turbid solution was stirred at ambient temperature for 17 h. It was poured into 2.5 L of stirred ice-water. The resulting mixture was stirred for 1 h. The solid was filtered off, rinsed with 300 mL of water and pressed dry under suction. This was dissolved in 400 mL of dichloromethane. Water was removed using a sep funnel and then the solution was dried over magnesium sulfate and concentrated in vacuo to ˜50 mL. The viscous solution was diluted with 65 mL of ethyl acetate and then with 85 mL of methyl t-butyl ether. A solution formed, and then a solid began separating. The crystallizing mixture was kept at −10° C. for 2 h and filtered. The solid was rinsed with EtOAc:MTBE (40 mL) and pressed dry under suction. Further drying in vacuo at 40° C. for 7 h provided 30.3 g (66%) of product. The mother liquor was concentrated in vacuo to 19 g of a viscous oil. This was dissolved in 15 mL of ethyl acetate. The solution was diluted with 60 mL of methyl t-butyl ether, seeded and kept at 5° C. for 18 h. The solid which crystallized was filtered off, rinsed with 10 mL of methyl t-butyl ether, and pressed dry under suction. 9.0 g (20%) of additional product was obtained. Total yield=39.3 g (86%).
Name
2-(3-piperidin-4-ylidenemethyl-phenoxy)-5-trifluoromethyl-pyridine, hydrochloride
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04457845
Reactant of Route 2
Reactant of Route 2
PF-04457845
Reactant of Route 3
Reactant of Route 3
PF-04457845
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
PF-04457845
Reactant of Route 5
Reactant of Route 5
PF-04457845
Reactant of Route 6
Reactant of Route 6
PF-04457845

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.